[(2-methoxyphenyl)methyl](methyl)amine, oxalic acid
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Overview
Description
(2-methoxyphenyl)methylamine, oxalic acid is a chemical compound with the molecular formula C11H15NO5. It is often used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl)methylamine, oxalic acid typically involves the reaction of 2-methoxybenzylamine with methylamine in the presence of oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of (2-methoxyphenyl)methylamine, oxalic acid is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation .
Chemical Reactions Analysis
Types of Reactions
(2-methoxyphenyl)methylamine, oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-methoxyphenyl)methylamine, oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-methoxyphenyl)methylamine, oxalic acid involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Known for its use in protecting amino groups.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
(2-methoxyphenyl)methylamine, oxalic acid is unique due to its combination of a methoxyphenyl group and an amine group, which provides distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-methylmethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.C2H2O4/c1-10-7-8-5-3-4-6-9(8)11-2;3-1(4)2(5)6/h3-6,10H,7H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGMACQJDIADRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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